Cas no 2248373-39-7 (5-(2-Methyloxiran-2-yl)-1,2-thiazole)

5-(2-Methyloxiran-2-yl)-1,2-thiazole is a heterocyclic compound featuring a thiazole core substituted with a 2-methyloxirane moiety. This structure imparts reactivity due to the strained epoxide ring, making it a versatile intermediate in organic synthesis, particularly for nucleophilic ring-opening reactions. The thiazole component contributes to its potential utility in pharmaceutical and agrochemical applications, where such scaffolds are often employed for their bioactivity. The compound’s stability and selective reactivity offer advantages in the design of complex molecules, including functionalized heterocycles. Its well-defined chemical properties facilitate controlled modifications, making it valuable for research and industrial applications requiring precise molecular frameworks.
5-(2-Methyloxiran-2-yl)-1,2-thiazole structure
2248373-39-7 structure
Product name:5-(2-Methyloxiran-2-yl)-1,2-thiazole
CAS No:2248373-39-7
MF:C6H7NOS
Molecular Weight:141.190880060196
CID:6399661
PubChem ID:137939372

5-(2-Methyloxiran-2-yl)-1,2-thiazole 化学的及び物理的性質

名前と識別子

    • 5-(2-methyloxiran-2-yl)-1,2-thiazole
    • EN300-5822337
    • 2248373-39-7
    • 5-(2-Methyloxiran-2-yl)-1,2-thiazole
    • インチ: 1S/C6H7NOS/c1-6(4-8-6)5-2-3-7-9-5/h2-3H,4H2,1H3
    • InChIKey: BHKPRZYBKJEBSX-UHFFFAOYSA-N
    • SMILES: S1C(=CC=N1)C1(C)CO1

計算された属性

  • 精确分子量: 141.02483502g/mol
  • 同位素质量: 141.02483502g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 130
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.7Ų
  • XLogP3: 0.7

5-(2-Methyloxiran-2-yl)-1,2-thiazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-5822337-0.1g
5-(2-methyloxiran-2-yl)-1,2-thiazole
2248373-39-7 95.0%
0.1g
$867.0 2025-03-15
Enamine
EN300-5822337-0.25g
5-(2-methyloxiran-2-yl)-1,2-thiazole
2248373-39-7 95.0%
0.25g
$906.0 2025-03-15
Enamine
EN300-5822337-1.0g
5-(2-methyloxiran-2-yl)-1,2-thiazole
2248373-39-7 95.0%
1.0g
$986.0 2025-03-15
Enamine
EN300-5822337-0.5g
5-(2-methyloxiran-2-yl)-1,2-thiazole
2248373-39-7 95.0%
0.5g
$946.0 2025-03-15
Enamine
EN300-5822337-2.5g
5-(2-methyloxiran-2-yl)-1,2-thiazole
2248373-39-7 95.0%
2.5g
$1931.0 2025-03-15
Enamine
EN300-5822337-0.05g
5-(2-methyloxiran-2-yl)-1,2-thiazole
2248373-39-7 95.0%
0.05g
$827.0 2025-03-15
Enamine
EN300-5822337-5.0g
5-(2-methyloxiran-2-yl)-1,2-thiazole
2248373-39-7 95.0%
5.0g
$2858.0 2025-03-15
Enamine
EN300-5822337-10.0g
5-(2-methyloxiran-2-yl)-1,2-thiazole
2248373-39-7 95.0%
10.0g
$4236.0 2025-03-15

5-(2-Methyloxiran-2-yl)-1,2-thiazole 関連文献

5-(2-Methyloxiran-2-yl)-1,2-thiazoleに関する追加情報

5-(2-Methyloxiran-2-yl)-1,2-thiazole: A Comprehensive Overview

5-(2-Methyloxiran-2-yl)-1,2-thiazole (CAS No. 2248373-39-7) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its distinct molecular structure, has shown promising potential in various applications, particularly in the development of novel therapeutic agents and as a key intermediate in synthetic pathways.

The molecular formula of 5-(2-Methyloxiran-2-yl)-1,2-thiazole is C6H8NOS, and its molecular weight is 144.19 g/mol. The compound features a five-membered thiazole ring with a substituted oxirane (epoxide) moiety. The presence of the oxirane ring imparts unique reactivity and functional group versatility, making it an attractive candidate for a wide range of chemical transformations.

In recent years, the study of 5-(2-Methyloxiran-2-yl)-1,2-thiazole has been enriched by several groundbreaking research findings. One notable area of interest is its role as a precursor in the synthesis of bioactive molecules. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the development of potent inhibitors for specific enzymes involved in cancer pathways. The researchers demonstrated that derivatives of 5-(2-Methyloxiran-2-yl)-1,2-thiazole exhibited significant antiproliferative activity against various cancer cell lines, suggesting its potential as a lead compound for further drug discovery efforts.

Beyond its applications in medicinal chemistry, 5-(2-Methyloxiran-2-yl)-1,2-thiazole has also found utility in the field of materials science. A recent publication in Advanced Materials explored the use of this compound as a building block for the synthesis of advanced polymers with tailored properties. The unique combination of the thiazole and oxirane functionalities allowed for the creation of polymers with enhanced mechanical strength and thermal stability, opening up new possibilities for applications in electronics and biomedical devices.

The synthetic accessibility of 5-(2-Methyloxiran-2-yl)-1,2-thiazole has been another factor contributing to its widespread use. Several efficient synthetic routes have been developed to prepare this compound on both laboratory and industrial scales. One such method involves the reaction of 2-methylaziridine with thioglycolic acid followed by cyclization to form the thiazole ring. This approach not only yields high purity products but also allows for easy functionalization through subsequent chemical modifications.

In terms of safety and handling, it is important to note that while 5-(2-Methyloxiran-2-yl)-1,2-thiazole is not classified as a hazardous material under current regulations, standard laboratory safety protocols should be followed when working with this compound. Proper personal protective equipment (PPE) such as gloves and goggles should be worn to minimize exposure risks.

The future prospects for 5-(2-Methyloxiran-2-yl)-1,2-thiazole are promising. Ongoing research continues to uncover new applications and derivatives with enhanced properties. For example, recent studies have explored its potential as a scaffold for developing novel antimicrobial agents and as a ligand in metal-catalyzed reactions. These findings underscore the versatility and importance of this compound in advancing scientific knowledge and technological innovation.

In conclusion, 5-(2-Methyloxiran-2-yl)-1,2-thiazole (CAS No. 2248373-39-7) stands out as a valuable compound with diverse applications across multiple scientific disciplines. Its unique molecular structure and reactivity profile make it an indispensable tool for researchers and chemists working on cutting-edge projects. As further research continues to unfold, it is likely that new opportunities will emerge, solidifying its position as a key player in the chemical sciences.

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